molecular formula C14H14Cl2N2O2 B15211781 N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,6-dichlorobenzamide CAS No. 82558-84-7

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,6-dichlorobenzamide

Cat. No.: B15211781
CAS No.: 82558-84-7
M. Wt: 313.2 g/mol
InChI Key: XBFAPDGKNNMWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dichlorobenzamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as FLT3, which plays a role in cancer cell proliferation . The compound binds to the active site of the enzyme, inhibiting its activity and leading to downstream effects such as apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dichlorobenzamide is unique due to its specific substitution pattern on the isoxazole ring and the benzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a therapeutic agent, particularly in targeting specific enzymes, sets it apart from other isoxazole derivatives.

Properties

CAS No.

82558-84-7

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,6-dichlorobenzamide

InChI

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)10-7-11(18-20-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,18,19)

InChI Key

XBFAPDGKNNMWTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.